molecular formula C20H26N4OS B2440459 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 1797261-07-4

1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2440459
CAS No.: 1797261-07-4
M. Wt: 370.52
InChI Key: XINNRPOZGDRCSV-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound that combines the structural motifs of adamantane, thiophene, and pyrazole

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c25-19(22-20-11-14-8-15(12-20)10-16(9-14)13-20)21-4-6-24-5-3-17(23-24)18-2-1-7-26-18/h1-3,5,7,14-16H,4,6,8-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINNRPOZGDRCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCN4C=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps:

  • Formation of the Pyrazole Intermediate:

    • Starting with a thiophene derivative, the pyrazole ring is constructed through a cyclization reaction with hydrazine and an appropriate diketone.
    • Reaction conditions: Reflux in ethanol or another suitable solvent.
  • Attachment of the Adamantane Group:

    • The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the pyrazole intermediate.
    • Reaction conditions: Use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
  • Urea Formation:

    • The final step involves the reaction of the adamantane-pyrazole intermediate with an isocyanate to form the urea linkage.
    • Reaction conditions: Mild heating in a solvent such as dichloromethane.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
    • Major products: Thiophene sulfoxide, thiophene sulfone.
  • Reduction: The urea group can be reduced to form corresponding amines.

    • Common reagents: Lithium aluminum hydride (LiAlH4).
    • Major products: Amine derivatives.
  • Substitution: The adamantane group can participate in electrophilic substitution reactions.

    • Common reagents: Halogenating agents like bromine.
    • Major products: Halogenated adamantane derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique structural properties and stability.

Biology and Medicine:

  • Potential anticancer agent due to its ability to modulate specific molecular targets.
  • Investigated for its antiviral and antibacterial properties.

Industry:

  • Utilized in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with molecular targets such as enzymes or receptors. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific kinases or transcription factors, leading to the disruption of cancer cell proliferation and survival pathways.

Comparison with Similar Compounds

    1-(Adamantan-1-yl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea: Similar structure but with a pyridine ring instead of thiophene.

    1-(Adamantan-1-yl)-3-{2-[3-(phenyl)-1H-pyrazol-1-yl]ethyl}urea: Contains a phenyl group instead of thiophene.

Uniqueness:

  • The presence of the thiophene ring in 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea imparts unique electronic properties, potentially enhancing its biological activity compared to similar compounds with different aromatic rings.

Biological Activity

1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound of interest due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, synthesizing findings from various studies.

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with thiophenyl-substituted pyrazoles. The process often includes the formation of urea linkages through isocyanate intermediates, which can be characterized by various spectroscopic methods such as NMR and mass spectrometry.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent studies indicate that compounds related to this compound exhibit significant inhibition of sEH. The inhibition potency varies among different derivatives, with some showing IC50 values as low as 0.8 nM, indicating high efficacy as sEH inhibitors .

Table 1: Inhibition Potency of Related Compounds

Compound NameStructureIC50 (nM)
1-(Adamantan-1-yl)-3-{4,5-dichloro-1-methyl-1H-pyrazol-3-yl}ureaStructure0.8
1-{(Adamantan-1-yl)methyl}-3-{4,5-dichloro-1-methyl-1H-pyrazol-3-yl}ureaStructure1.2
1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol]}ureaStructureTBD

The presence of halogen substituents in the pyrazole ring enhances the inhibitory activity due to increased electron density redistribution within the conjugated system .

Case Studies

A notable study explored a series of adamantane-based ureas and their effects on sEH inhibition. The results demonstrated varying degrees of solubility and potency based on structural modifications. Compounds with methylene spacers between the adamantane and urea groups exhibited reduced activity compared to those without spacers, highlighting the importance of molecular architecture in biological efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound features an adamantane core, which is known for its unique three-dimensional structure and hydrophobic properties. The presence of the pyrazole and thiophene moieties contributes to its biological activity. Its molecular formula is C17H22N4OSC_{17}H_{22}N_4OS, with a molecular weight of approximately 342.45 g/mol.

Antitumor Activity

Research indicates that derivatives of adamantane, including 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea, exhibit significant antitumor properties. Adamantane-based compounds have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, studies have shown that adamantane derivatives can act as effective inhibitors of sphingosine kinase, which plays a role in tumor growth and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been suggested that the inhibition of soluble epoxide hydrolase (sEH) by adamantane derivatives can lead to reduced inflammation, making it a candidate for treating inflammatory diseases . In one study, specific derivatives demonstrated IC50 values as low as 0.8 nM against sEH, highlighting their potential as therapeutic agents in managing inflammation-related conditions .

Antiviral Properties

The adamantane structure is well-known for its antiviral activity, particularly against influenza viruses. Compounds containing this moiety have been used in antiviral therapies, such as amantadine and rimantadine. The incorporation of pyrazole and thiophene rings may enhance their efficacy against viral infections .

Case Study 1: Anticancer Activity

In a study evaluating various adamantane derivatives, this compound showed promising results against specific cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through modulation of signaling pathways involved in cell survival .

Case Study 2: Inhibition of Soluble Epoxide Hydrolase

Another investigation focused on the compound's role as an sEH inhibitor. The study reported that modifications to the pyrazole structure significantly enhanced inhibition potency compared to other derivatives, suggesting that structural optimization could lead to more effective anti-inflammatory agents .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying adamantane’s rigid framework (δ 1.6–2.1 ppm for adamantyl protons) and urea NH signals (δ 5.5–6.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangements of the adamantane core and heterocyclic substituents, confirming stereoelectronic effects .
  • IR Spectroscopy : Urea carbonyl stretches (~1640–1680 cm1^{-1}) and thiophene C-S vibrations (~690 cm1^{-1}) validate functional groups .

How do solubility and stability profiles impact experimental design for in vitro assays?

Q. Basic

  • Solubility : Moderate solubility in DMSO (10–20 mM) and ethanol, but limited in aqueous buffers due to adamantane’s hydrophobicity. Pre-formulation with cyclodextrins or surfactants improves bioavailability .
  • Stability : Stable at 4°C in anhydrous DMSO for 6 months. Degrades under acidic (pH <3) or alkaline (pH >9) conditions, necessitating pH-controlled assays .

What preliminary biological screening strategies are recommended to assess its therapeutic potential?

Q. Basic

  • Enzyme Inhibition Assays : Test against soluble epoxide hydrolase (sEH) or cyclooxygenase-2 (COX-2) at 1–100 µM, using fluorogenic substrates (e.g., CMNPC for sEH) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116, HepG2) with IC50_{50} determination .

How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

Q. Advanced

  • Heterocyclic Modifications : Replacing thiophene with furan (lower IC50_{50} in COX-2 inhibition) or varying pyrazole substituents (e.g., methyl vs. ethyl groups) alters binding affinity .
  • Adamantane Positioning : 1-Adamantyl derivatives show higher metabolic stability than 2-adamantyl analogs in hepatic microsomal assays .
  • Urea Linker Flexibility : Shortening the ethyl spacer reduces steric hindrance, enhancing target engagement in molecular docking models .

What mechanisms underlie its enzyme inhibition, and how can selectivity be improved?

Q. Advanced

  • Dual Inhibition : Urea derivatives can simultaneously target COX-2 and sEH via H-bonding (urea NH to catalytic residues) and hydrophobic interactions (adamantane-thiophene) .
  • Selectivity Optimization : Introduce sulfonamide groups to thiophene or pyrazole rings to block off-target binding (e.g., adenosine A2A_{2A} receptor) .

How should contradictory bioactivity data across studies be resolved?

Q. Advanced

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC50_{50} values (e.g., 40 µM vs. 80 µM) may arise from differing MTT protocols .
  • Statistical Validation : Use ANOVA to compare datasets; outliers may indicate batch-dependent impurities .

What computational approaches predict target interactions and guide rational design?

Q. Advanced

  • Molecular Docking : AutoDock Vina simulations reveal binding poses with sEH (PDB: 3ANS), showing adamantane occupying a hydrophobic pocket .
  • MD Simulations : 100-ns trajectories assess stability of urea-enzyme complexes; RMSD >3 Å suggests poor target retention .

How can reaction conditions be optimized for scalable synthesis without compromising yield?

Q. Advanced

  • Design of Experiments (DoE) : Vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst (DIPEA vs. TEA) to identify optimal parameters. For example, DMF at 80°C increases yield from 42% to 63% .
  • Continuous Flow Chemistry : Reduces reaction time from 24 hours to 2 hours with >90% conversion in microreactors .

What strategies enhance compound stability under physiological conditions for in vivo studies?

Q. Advanced

  • Prodrug Design : Mask urea as a carbamate to prevent hydrolysis in plasma .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm diameter) extend half-life from 2 hours to 12 hours in rodent models .

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